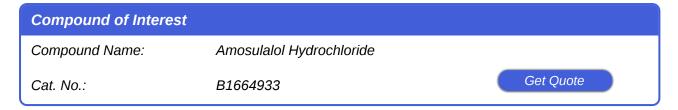


Application Notes and Protocols: Pharmacokinetic Modeling of Amosulalol in Monkeys

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a potent adrenoceptor antagonist with dual-blocking activity on both alpha and beta receptors. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This document provides a detailed summary of the pharmacokinetic modeling of amosulalol in monkeys, based on published literature. It includes comprehensive data tables for easy comparison, detailed experimental protocols, and visualizations of experimental workflows and metabolic pathways.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of amosulalol in cynomolgus monkeys following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Amosulalol in Cynomolgus Monkeys after Intravenous Administration (1 mg/kg)



Parameter	Value	Reference
Terminal Half-life (t½β)	1.8 h	[1][2][3]
Volume of Distribution (Vdss)	Smallest among rats, dogs, and monkeys	[1]
Plasma Clearance	Lower than in rats and dogs	[1][2][3]
Area Under the Curve (AUC)	Largest among rats, dogs, and monkeys	[1]

Table 2: Pharmacokinetic Parameters of Amosulalol in Cynomolgus Monkeys after Oral Administration

Dose (mg/kg)	Tmax (h)	Systemic Availability (%)	Urinary Excretion (unchanged, 24h)	Reference
3 - 10	1.7 - 2.7	57 - 66	-	[1][2][3]
10	~1	-	10.3%	[1]
10 ([14C]amosulalol)	0.5 - 1	-	46% (radioactivity, 48h)	[4]

Experimental Protocols Animal Model

- Species: Male cynomolgus monkeys (Macaca fascicularis)[1]
- Body Weight: 3.7 5.6 kg[1]
- Housing: Maintained with free access to food and water.[1]
- Fasting: Fasted overnight prior to oral drug administration.[1]



Drug Administration

- Intravenous (IV) Administration:
 - Dose: 1 mg/kg[1][2][3]
 - Formulation: Amosulalol hydrochloride dissolved in physiological saline.[1]
 - Route: Intravenous injection.[1]
- Oral Administration:
 - Doses: 3 mg/kg, 10 mg/kg[1][2][3]
 - Formulation: Amosulalol hydrochloride as an aqueous solution.[1]
 - Route: Oral gavage.[1]

Sample Collection

- Blood Sampling:
 - Site: Femoral vein.[1]
 - Processing: Blood samples were likely processed to obtain plasma for analysis.
- Urine Collection:
 - Method: Monkeys were housed in individual metabolism cages to facilitate the collection of urine.[1]
 - Duration: Urine was collected for up to 48 hours post-administration.[4]

Bioanalytical Method

While the specific details of the bioanalytical method for amosulalol in monkey plasma and urine are not extensively described in the provided search results, a typical approach would involve a validated high-performance liquid chromatography (HPLC) method with a suitable detector.

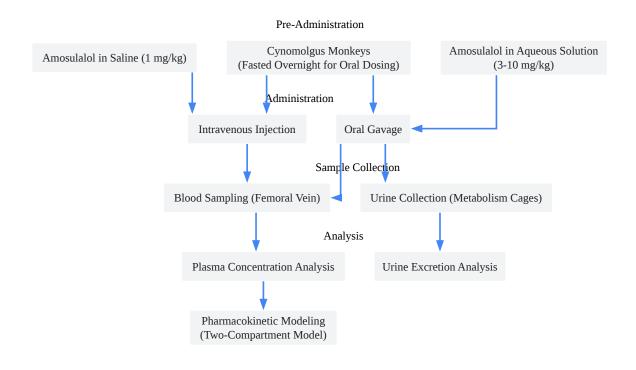


Pharmacokinetic Analysis

- Model: The plasma concentration-time data following intravenous administration was best described by a two-compartment open model.[1][2][3]
- Parameter Calculation: Standard pharmacokinetic equations were used to calculate parameters such as half-life, area under the curve (AUC), and systemic availability.[1] The AUC was determined using the trapezoidal rule.[1]
- Systemic Availability (F): Calculated as: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x
 100.[1]

Visualizations Experimental Workflow





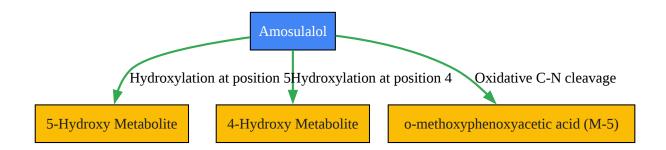
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Pharmacokinetic Study Workflow for Amosulalol in Monkeys.

Metabolic Pathways of Amosulalol

The metabolism of amosulalol in monkeys involves several key pathways, leading to the formation of various metabolites.





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Primary Metabolic Pathways of Amosulalol in Monkeys.

Discussion

The pharmacokinetic studies in cynomolgus monkeys reveal that amosulalol is well-absorbed orally, with a systemic availability of 57-66%.[1][2][3] Following intravenous administration, the drug exhibits a biphasic elimination pattern, consistent with a two-compartment model.[1][2][3] The terminal half-life in monkeys is approximately 1.8 hours.[1][2][3]

Metabolism is a significant route of elimination for amosulalol in monkeys. The primary metabolic pathways include hydroxylation of the methoxyphenoxy ring at the 4 or 5 position and oxidative cleavage of the C-N bond.[5] Monkeys excrete roughly equal amounts of the 5-hydroxy and 4-hydroxy metabolites, as well as the o-methoxyphenoxyacetic acid metabolite (M-5).[5] This is in contrast to rats, where hydroxylation of the methyl group and O-demethylation are more prominent, and dogs, where oxidative C-N cleavage is the primary reaction.[5]

These findings highlight the importance of species-specific differences in drug metabolism and pharmacokinetics when extrapolating preclinical data to humans. The cynomolgus monkey provides a valuable non-rodent model for evaluating the disposition of amosulalol.

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